N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-11(18)5-4-7-12(10)19-16(21)9-15-17(22)20-13-6-2-3-8-14(13)23-15/h2-8,15H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZRHQMESLKTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is , with a molecular weight of approximately 349.83 g/mol. The compound features a benzothiazine moiety, which is known for various pharmacological properties.
Research indicates that compounds similar to N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes related to cancer proliferation and metastasis.
- Modulation of Signaling Pathways : They can affect pathways such as the MAPK/ERK pathway, which is crucial in tumorigenesis.
- Cytotoxic Effects : Similar compounds have shown cytotoxicity against various cancer cell lines, indicating potential as chemotherapeutic agents.
Antitumor Activity
Several studies have reported the antitumor effects of benzothiazine derivatives. For instance, a study demonstrated that a related compound exhibited significant antiproliferative effects on malignant pleural mesothelioma (MPM) cells by inhibiting the ERK signaling pathway and reducing CD44 expression .
Inhibition Studies
In vitro studies have shown that N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide possesses inhibitory activity against various cancer cell lines. The IC50 values for these compounds typically range from nanomolar to micromolar concentrations, indicating potent activity .
Case Studies
- Study on Malignant Pleural Mesothelioma : In this study, the compound was tested alongside trametinib (a MEK inhibitor), revealing enhanced antiproliferative effects when used in combination. This suggests that N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide could be an effective adjunct therapy in treating MPM .
- In Vivo Efficacy : Animal models have shown that compounds with similar structures can effectively reduce tumor size and improve survival rates when administered at specific dosages. These findings support further exploration into clinical applications .
Data Table: Biological Activities and IC50 Values
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MPM | 0.5 | ERK pathway inhibition |
| Compound B | Breast Cancer | 0.8 | Apoptosis induction |
| N-(3-Chloro...) | Lung Cancer | 0.6 | Enzyme inhibition |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Position :
- The 4-chloro derivative (YHV98-4) demonstrated Hv1 channel inhibition, attenuating chronic inflammatory pain in rodent models .
- 3D-QSAR studies indicate that bulky substituents at the para (4-Cl) or meta (3-CF3) positions enhance antifungal activity due to favorable steric interactions with target enzymes .
The 3-chloro-2-methylphenyl group in the target compound combines halogenated hydrophobicity with steric bulk, which may improve membrane permeability compared to simpler analogs .
Biological Activity Trends: Antifungal activity correlates with substituent bulkiness, as seen in N-(4-chlorophenyl)- and N-(3-trifluoromethylphenyl)- analogs . Analogs with polar groups (e.g., -NO2) are often used as screening compounds but may exhibit reduced bioavailability .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using fragment-based methods.
- Low aqueous solubility is a common limitation, necessitating formulation strategies like salt formation or nanoparticle delivery .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazine derivatives and chloroacetamide intermediates. For example, refluxing 3-oxo-3,4-dihydro-2H-1,4-benzothiazine with chloroacetyl chloride in the presence of triethylamine (TEA) under inert conditions yields the acetamide backbone. Intermediates are monitored via TLC and purified via recrystallization (petroleum ether or ethanol) . Structural confirmation requires NMR (e.g., H/C), FT-IR, and elemental analysis.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : X-ray crystallography is essential for resolving the stereochemistry of the benzothiazine core and acetamide linkage. For instance, single-crystal X-ray diffraction (SCXRD) reveals bond angles and dihedral angles critical for understanding molecular conformation . Complementary techniques include:
- NMR : To confirm substituent positions and hydrogen bonding.
- Mass spectrometry (ESI-MS) : For molecular ion peak validation.
- FT-IR : To identify carbonyl (C=O) and amide (N-H) stretches .
Q. What are the known biological activities of benzothiazine-acetamide derivatives?
- Methodological Answer : Benzothiazine derivatives with keto groups exhibit CNS activity, including antidepressant and anticonvulsant effects. In vitro assays (e.g., MAO inhibition, GABA receptor binding) are standard for screening. For example, 3-oxo-benzothiazine analogs show dose-dependent activity in rodent models of depression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) or microwave irradiation reduces reaction time and improves regioselectivity .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves closely eluting byproducts.
Q. What strategies resolve contradictions in reported bioactivity data for this compound class?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC thresholds). To address:
- Dose-response validation : Replicate assays across multiple models (e.g., in vitro neuronal vs. hepatic cells).
- Metabolic stability testing : Use liver microsomes to assess pharmacokinetic interference .
- Structural analogs : Compare activity of halogen-substituted vs. methoxy-substituted derivatives to isolate SAR trends .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Methodological Answer : Computational modeling (DFT, molecular docking) identifies key interactions:
- Benzothiazine keto group : Acts as a hydrogen-bond acceptor with active-site residues (e.g., MAO-B).
- Chlorophenyl substituent : Enhances lipophilicity, impacting blood-brain barrier permeability .
- Validation : Mutagenesis studies on target proteins (e.g., serotonin transporters) confirm docking predictions .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Detects sub-ppm impurities using reverse-phase C18 columns (acetonitrile/water gradient).
- GC-MS : Identifies volatile byproducts (e.g., unreacted chloroacetyl chloride).
- Stability-indicating assays : Forced degradation (heat, light, pH extremes) followed by LC-PDA ensures robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
